(S)-6-hydroxynicotinium(1+)

Nicotine Biodegradation Enzyme Stereospecificity Environmental Toxicology

This S-enantiomer is strictly required for NctB oxidase characterization (kcat/Km 384 s⁻¹mM⁻¹, 107-fold higher catalytic efficiency than S-nicotine) and 6-HLNO studies where (R)-enantiomer acts as a competitive inhibitor. Exhibits memory-enhancing effects via α7/α4β2 nAChR binding without nicotine's cardiovascular or addictive side effects, plus antioxidant activity (decreased lipid peroxidation, elevated SOD/GPx/catalase). Absolutely non-interchangeable with racemic mixtures or (R)-enantiomer due to documented stereospecificity.

Molecular Formula C10H15N2O+
Molecular Weight 179.24 g/mol
Cat. No. B1240168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-hydroxynicotinium(1+)
Molecular FormulaC10H15N2O+
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC[NH+]1CCCC1C2=CNC(=O)C=C2
InChIInChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/p+1/t9-/m0/s1
InChIKeyATRCOGLZUCICIV-VIFPVBQESA-O
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Hydroxynicotinium(1+) Chemical Identity and Procurement Fundamentals


(S)-6-hydroxynicotinium(1+) (molecular formula C10H15N2O+, molecular weight 179.24 g/mol, IUPAC name 5-[(2S)-1-methylpyrrolidin-1-ium-2-yl]-1H-pyridin-2-one) is the conjugate acid of (S)-6-hydroxynicotine, existing as the predominant species at physiological pH 7.3 [1]. This compound is a chiral ammonium ion derivative that functions as an organic cation [2]. It is the S-enantiomer of 6-hydroxynicotinium and a metabolic intermediate in the microbial nicotine degradation pathway, distinct from its (R)-6-hydroxynicotinium enantiomer counterpart (CHEBI:58413) [3].

Why (S)-6-Hydroxynicotinium(1+) Cannot Be Replaced by Generic Nicotine Derivatives


Generic substitution of (S)-6-hydroxynicotinium(1+) with racemic mixtures, the (R)-enantiomer, or parent nicotine fails due to documented stereospecificity in both enzymatic degradation and pharmacological activity. The compound's S-configuration is essential for substrate recognition by specific microbial oxidases: NctB exhibits exclusive activity toward the S-enantiomer with no detectable activity toward (R)-6-hydroxynicotine [1]. Similarly, 6-hydroxy-L-nicotine oxidase (6-HLNO) is strictly stereospecific for the S-configuration, while the R-enantiomer acts as a competitive inhibitor rather than substrate [2]. Pharmacologically, 6-hydroxy-L-nicotine demonstrates memory-enhancing effects without nicotine's characteristic side-effect profile, with binding affinity to α7 and α4β2 nAChRs comparable to or exceeding that of nicotine [3]. The following quantitative evidence establishes these non-interchangeable properties.

Quantitative Differentiation Evidence for (S)-6-Hydroxynicotinium(1+) in Research and Procurement


Absolute Stereospecificity: NctB Oxidase Activity on S- versus R-Enantiomer

The NctB enzyme from Shinella sp. HZN7 exhibits absolute stereospecificity for the S-enantiomer of 6-hydroxynicotine, with zero detectable activity toward the R-enantiomer [1]. This complete chiral discrimination establishes that (R)-6-hydroxynicotinium cannot serve as a substrate in systems employing this degradation pathway.

Nicotine Biodegradation Enzyme Stereospecificity Environmental Toxicology

Substrate Preference: Kinetic Comparison of (S)-6-Hydroxynicotine versus Parent (S)-Nicotine

NctB oxidase demonstrates a 107-fold higher catalytic efficiency for (S)-6-hydroxynicotine (kcat/Km = 384 s⁻¹ mM⁻¹) compared to (S)-nicotine (kcat/Km = 0.195 s⁻¹ mM⁻¹), establishing the hydroxylated species as the strongly preferred physiological substrate [1].

Enzyme Kinetics Nicotine Catabolism Substrate Specificity

In Vivo Behavioral Efficacy: 6-Hydroxy-L-Nicotine versus Nicotine in Memory Impairment Model

In a chlorisondamine-induced rat model of memory impairment, both 6HLN (0.3 mg/kg) and nicotine (0.3 mg/kg) attenuated cognitive deficits and recovered antioxidant capacity. The study suggests 6HLN confers anti-amnesic properties comparable to nicotine but with the advantage of lacking nicotine's characteristic adverse side-effect profile [1].

Neuropharmacology Alzheimer's Disease Cognitive Enhancement

Binding Affinity Comparison: 6HLN versus Nicotine at α7 and α4β2 nAChR Subtypes

In silico binding analysis demonstrated that 6-hydroxy-L-nicotine binds to the allosteric sites of α7 and α4β2 nicotinic acetylcholine receptor subtypes with similar or higher affinity compared to nicotine, supporting its cholinergic mechanism of action [1].

Nicotinic Receptors Molecular Docking Cholinergic Pharmacology

Stereospecific Enzyme Inhibition: Enantiomeric Cross-Inhibition in 6-Hydroxynicotine Oxidases

The strictly stereospecific 6-hydroxy-L-nicotine oxidase (6-HLNO) and 6-hydroxy-D-nicotine oxidase (6-HDNO) exhibit mutual competitive inhibition: the inactive enantiomer of each enzyme acts as an inhibitor with high affinity to the binding site [1]. This property is critical for experimental design when trace enantiomeric contamination could confound kinetic measurements.

Enantiomer Recognition Enzyme Inhibition Biocatalysis

Multimodal Pharmacological Profile: 6HLN versus Nicotine and Cotinine in Zebrafish AD Model

In a scopolamine-induced zebrafish model of Alzheimer's disease, both 6-hydroxy-L-nicotine and cotinine attenuated anxiety-like behavior, memory impairment, oxidative stress, and acetylcholinesterase activity. This multi-target profile distinguishes these nicotinic derivatives from parent nicotine, which does not exhibit the same combined anxiolytic and anti-AChE effects [1].

Alzheimer's Disease Anxiolytic Activity Acetylcholinesterase Inhibition

Primary Research and Industrial Applications for (S)-6-Hydroxynicotinium(1+) Based on Quantitative Evidence


Microbial Nicotine Degradation Pathway Studies Requiring Stereospecific Substrate

For research on nicotine biodegradation using Shinella sp. HZN7 or related strains, (S)-6-hydroxynicotinium(1+) is the preferred substrate for NctB oxidase characterization, with a 107-fold higher catalytic efficiency (kcat/Km = 384 s⁻¹ mM⁻¹) compared to (S)-nicotine [1]. The compound's absolute stereospecificity—NctB shows zero activity toward the R-enantiomer—makes enantiomeric purity critical for accurate kinetic determinations. This application is directly supported by the quantitative enzyme kinetics data presented in Section 3 [1].

Enantioselective Biocatalysis and 6-Hydroxynicotine Oxidase Enzyme Assays

The strictly stereospecific nature of 6-hydroxy-L-nicotine oxidase (6-HLNO) requires (S)-6-hydroxynicotinium(1+) as substrate, while the R-enantiomer functions as a competitive inhibitor with high binding affinity [2]. This mutual enantiomeric cross-inhibition property necessitates procurement of enantiomerically pure material for any kinetic characterization or biocatalytic process development involving these 'enantiozymes'. The evidence supporting stereospecific enzyme-substrate interactions and inhibition is documented in Section 3 [2].

Neuropharmacology Research: Cognitive Enhancement without Nicotine-Associated Side Effects

Preclinical studies in rodent and zebrafish models demonstrate that 6-hydroxy-L-nicotine improves memory performance comparable to nicotine but without exhibiting nicotine's characteristic side-effect profile [3][4]. The compound binds to α7 and α4β2 nAChRs with similar or higher affinity than nicotine [5], while also exhibiting antioxidant effects (decreased lipid peroxidation, increased SOD, GPx, and catalase activity) [4] and acetylcholinesterase inhibitory activity [4]. This multi-target cholinergic profile makes the compound a valuable tool for Alzheimer's disease research and cognitive pharmacology studies where nicotine's adverse cardiovascular or addictive properties would confound interpretation. The supporting behavioral and biochemical evidence is detailed in Section 3 [3][4][5].

Oxidative Stress Research and Neuroprotective Compound Development

6-Hydroxy-L-nicotine consistently demonstrates antioxidant effects across multiple experimental models, including scopolamine-induced, chlorisondamine-induced, and Aβ25-35-induced paradigms. Quantitatively, treatment significantly decreases malondialdehyde (lipid peroxidation marker) and increases activities of superoxide dismutase, glutathione peroxidase, and catalase in hippocampal tissue [3][4]. These effects correlate with behavioral improvements in spatial memory tasks. The compound is therefore applicable as a positive control or reference standard in oxidative stress research focused on neuroprotective mechanisms, supported by the biochemical evidence presented in Section 3 [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-6-hydroxynicotinium(1+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.